molecular formula C6H6ClIN2O2S B8608947 N-(2-Chloro-5-iodopyridin-4-yl)methanesulfonamide

N-(2-Chloro-5-iodopyridin-4-yl)methanesulfonamide

Cat. No. B8608947
M. Wt: 332.55 g/mol
InChI Key: OKADKPDCEOKYNR-UHFFFAOYSA-N
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Patent
US09371319B2

Procedure details

Bis(triphenylphosphine)palladium dichloride (23.30 mg, 0.033 mmol) was added to a solution of N-(2-chloro-5-iodopyridin-4-yl)methanesulfonamide (14) (276.0 mg, 0.83 mmol), tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate (4) (239.0 mg, 1.24 mmol), triethylamine (521 μL, 3.73 mmol) and copper iodide (7.90 mg, 0.041 mmol) in anhydrous DMF (3.0 mL). The reaction mixture was heated at 60° C. for 1 h under microwave irradiation (absorption:normal). To this reaction mixture, DBU (0.51 mL, 3.36 mmol) was added and the microwave vial was placed in an oil-bath preheated at 100° C., and then stirred at this temperature for 2.5 h. More DBU (0.08 mL) was added and stirring was continued at this temperature for an additional 45 min. The reaction mixture was poured in to 1M aqueous NH4Cl (30 mL), extracted with EtOAc (3×50 mL). The combined organics were washed with brine (2×30 mL), dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was triturated with dichloromethane (8.0 mL); the precipitate was collected by filtration and washed with dichloromethane to afford the product as a light brown solid, (0.129 g, 71%). 1H-NMR (500 MHz, DMSO-d6) 6.72 (dd, J=0.5, 1.5 Hz, 1H), 7.33 (t, J=0.85 Hz, 1H), 8.00 (br s, 1H), 8.24 (br s, 1H), 8.51 (s, 1H), 11.87 (s, 1H), 13.09 (s, 1H).
Name
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
Quantity
0.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
276 mg
Type
reactant
Reaction Step Four
Quantity
239 mg
Type
reactant
Reaction Step Four
Quantity
521 μL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
23.3 mg
Type
catalyst
Reaction Step Four
Quantity
7.9 mg
Type
catalyst
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([NH:8]S(C)(=O)=O)[C:5](I)=[CH:4][N:3]=1.[C:14]([C:16]1[CH:17]=[N:18][N:19](C(OC(C)(C)C)=O)[CH:20]=1)#[CH:15].C(N(CC)CC)C.C1CCN2C(=NCCC2)CC1.[NH4+].[Cl-]>CN(C=O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu](I)I>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[CH:15]=[C:14]([C:16]3[CH:17]=[N:18][NH:19][CH:20]=3)[NH:8][C:6]=2[CH:7]=1 |f:4.5,^1:55,74|

Inputs

Step One
Name
Quantity
0.51 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Two
Name
Quantity
0.08 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
276 mg
Type
reactant
Smiles
ClC1=NC=C(C(=C1)NS(=O)(=O)C)I
Name
Quantity
239 mg
Type
reactant
Smiles
C(#C)C=1C=NN(C1)C(=O)OC(C)(C)C
Name
Quantity
521 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
23.3 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
7.9 mg
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the microwave vial was placed in an oil-bath
CUSTOM
Type
CUSTOM
Details
preheated at 100° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at this temperature for an additional 45 min
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with dichloromethane (8.0 mL)
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with dichloromethane

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=CC2=C(C=N1)C=C(N2)C=2C=NNC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.129 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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